4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
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Overview
Description
4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a chromen core with a glycine derivative, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves multiple steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted phenol and a diketone under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a propyl halide in the presence of a strong base.
Attachment of the Glycine Derivative: The glycine derivative is attached through an esterification reaction, where the chromen core reacts with N-[(benzyloxy)carbonyl]glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen core, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring in the chromen core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chromen core could facilitate binding to specific molecular targets, while the glycine derivative might enhance its solubility or bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-8-hexyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
- 4-oxo-8-chloro-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate
Uniqueness
Compared to similar compounds, 4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate stands out due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the glycine derivative also adds to its uniqueness, potentially affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(4-oxo-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C25H25NO6/c1-2-7-17-12-20-18-10-6-11-19(18)24(28)32-22(20)13-21(17)31-23(27)14-26-25(29)30-15-16-8-4-3-5-9-16/h3-5,8-9,12-13H,2,6-7,10-11,14-15H2,1H3,(H,26,29) |
InChI Key |
MMFPNQGZUIFUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(=O)CNC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
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